molecular formula C26H33N3O3 B6074537 N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide

N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide

Cat. No. B6074537
M. Wt: 435.6 g/mol
InChI Key: OUDCAILZNKDJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide, also known as INDY, is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide involves the modulation of dopamine and serotonin receptors. The compound acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a complex modulation of neurotransmitter release and receptor activity, leading to the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to enhance working memory and attention in rats, and to improve cognitive function in mice with Alzheimer's disease. N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has also been shown to reduce anxiety-like behavior in rats, and to have antidepressant-like effects in mice.

Advantages and Limitations for Lab Experiments

N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has a number of advantages for lab experiments, including its ability to modulate neurotransmitter release and receptor activity, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are a number of future directions for research on N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide. These include further studies on the compound's mechanism of action, its effects on different neurotransmitter systems, and its potential therapeutic applications in neurological and psychiatric disorders. Future research could also focus on optimizing the synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide to improve yield and purity, and on developing new analogs of the compound with improved pharmacological properties.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide could lead to a better understanding of its pharmacological properties and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with 1-isopropyl-4-piperidone in the presence of a reducing agent to form N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide. The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has been optimized to improve yield and purity.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of dopamine and serotonin receptors, which play important roles in the regulation of mood, behavior, and cognition. N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has also been shown to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-18(2)29-14-11-21(12-15-29)32-25-16-19(8-9-24(25)31-3)26(30)27-13-10-20-17-28-23-7-5-4-6-22(20)23/h4-9,16-18,21,28H,10-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDCAILZNKDJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.